3-Hydroxycoumarin
Overview
Description
3-Hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been used in various medicinal and industrial applications. This compound, specifically, is characterized by the presence of a hydroxyl group at the third position of the coumarin ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Mechanism of Action
- Primary Targets : 3-Hydroxycoumarin is known to interact with various enzymes and proteins. One of its key targets is 15-lipoxygenase-1 (15-LOX-1) . This enzyme plays a role in lipid metabolism and inflammation.
- Inhibition of Vitamin K Epoxide Reductase : Like other 4-hydroxycoumarin derivatives, this compound acts as a competitive inhibitor of vitamin K epoxide reductase . This enzyme is essential for recycling vitamin K, which is crucial for blood clotting. By inhibiting this enzyme, this compound depletes active vitamin K levels in the blood, preventing the formation of active prothrombin and other coagulant enzymes .
- Coagulation Cascade : this compound disrupts the coagulation cascade by interfering with prothrombin activation. Prothrombin conversion to thrombin relies on the presence of gamma-carboxyglutamic acid (GLA) residues in the N-terminus of prothrombin. This compound’s inhibition of vitamin K affects this process .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3-Hydroxycoumarin plays a key role in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the biosynthesis of coumarins in plants . The nature of these interactions often involves the formation of bonds between the hydroxyl group of this compound and other molecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have an impact on HepG2 hepatocellular carcinoma cells, affecting their viability, proliferation, and adhesion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound may act as an ATP-competitive MAPK inhibitor, affecting the MAPK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, related compounds like 7-hydroxycoumarin have been studied for their effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For example, it has been found to be involved in the biosynthesis of coumarins in plants .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is likely to interact with various transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It is possible that there are targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods for the synthesis of 3-hydroxycoumarin have been described in the literature. One common method involves the use of salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting materials. The reaction typically proceeds through a condensation reaction, followed by cyclization to form the coumarin ring .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the coumarin ring to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated coumarins.
Substitution: Halogenated, nitrated, and sulfonated coumarins.
Scientific Research Applications
3-Hydroxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: this compound derivatives have shown promise as anticoagulants, anticancer agents, and antimicrobial agents.
Industry: It is used in the production of dyes, perfumes, and other industrial products
Comparison with Similar Compounds
3-Hydroxycoumarin can be compared with other similar compounds, such as:
7-Hydroxycoumarin: Known for its fluorescence properties and used in biochemical assays.
4-Hydroxycoumarin: Used as an anticoagulant in drugs like warfarin.
Dicoumarol: Another anticoagulant that inhibits vitamin K epoxide reductase.
Uniqueness: this compound is unique due to its specific hydroxylation at the third position, which imparts distinct chemical reactivity and biological activity compared to other hydroxycoumarins .
Properties
IUPAC Name |
3-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKVTPMWOKAVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239863 | |
Record name | 3-Hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3 Hydroxycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
939-19-5 | |
Record name | 3-Hydroxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 939-19-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74691 | |
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Record name | 3-Hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXYCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQX0CMD9PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3 Hydroxycoumarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-hydroxycoumarin?
A1: The molecular formula of this compound is C9H6O3, and its molecular weight is 162.14 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound can exist in tautomeric forms (chromen-2,3-dione), impacting its spectroscopic properties. [] Key spectroscopic data include:
- NMR: Distinct signals for aromatic and hydroxyl protons. [, , ]
- Mass Spectrometry: Fragmentation patterns provide insights into its structure and stability. []
Q3: How does the reactivity of this compound differ from other hydroxycoumarins?
A3: The position of the hydroxyl group significantly influences the reactivity. [, , , ] this compound readily undergoes reactions at the 4-position, leading to the formation of various heterocyclic compounds like pyrido[2,3-c]coumarin derivatives, chromeno[4,3-e][1,3]oxazine derivatives, dihydropyrano[2,3-c]chromenes, and 3-coumarinyl carboxylates. []
Q4: What is a notable reaction involving the synthesis of this compound?
A4: A biomimetic oxidation system utilizing "Cu2+-ascorbic acid-O2" enables the direct conversion of coumarins into 3-hydroxycoumarins. This system exhibits selective hydroxylation activity on aromatic compounds. []
Q5: What are the known biological activities of this compound?
A5: Research indicates this compound exhibits various biological activities, including:
- Cytotoxic activity: Studies on HeLa cells demonstrate its potential as an anticancer agent. [, ]
- Antimicrobial activity: Shows promising activity against specific microorganisms. [, ]
- Tyrosinase Inhibition: Acts as a potent inhibitor of the enzyme tyrosinase. []
Q6: How does the structure of this compound relate to its tyrosinase inhibitory activity?
A6: Structure-activity relationship studies reveal that the presence of the hydroxyl group at the 3-position is crucial for its inhibitory effect on tyrosinase. [] This information is valuable for designing new coumarin-based inhibitors.
Q7: How is this compound utilized in analytical chemistry?
A8: this compound, alone or in combination with other compounds like 6-aza-2-thiothymine (ATT), can serve as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This application proves valuable for analyzing small molecules, including drugs and metabolites, with high sensitivity. [, ]
Q8: Are there any known applications of this compound in material science?
A8: While its biological activities are well-documented, specific research focusing on the material compatibility and stability of this compound under various conditions is limited within the provided context.
Q9: How is computational chemistry employed in understanding this compound?
A10: Computational methods like Density Functional Theory (DFT) are used to investigate the electronic properties, energy levels, and molecular interactions of this compound and its derivatives. [] These studies can offer insights into reactivity, stability, and potential applications.
Q10: How do structural modifications affect the activity of this compound derivatives?
A11: Modifying the this compound structure impacts its activity. For example, introducing different substituents on the coumarin ring system can alter its interaction with enzymes like tyrosinase. [] Understanding these Structure-Activity Relationships (SAR) is crucial for developing new drugs and optimizing their potency and selectivity.
Q11: What is known about the toxicity of this compound?
A12: While this compound itself is not the primary toxic metabolite of coumarin, in vitro studies using rat hepatocytes show it can impact cell viability at higher concentrations. [] Further research is needed to fully elucidate its toxicity profile and potential long-term effects.
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